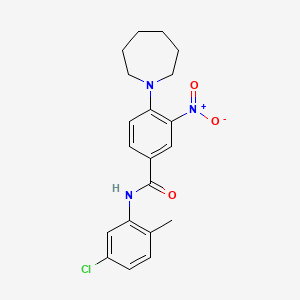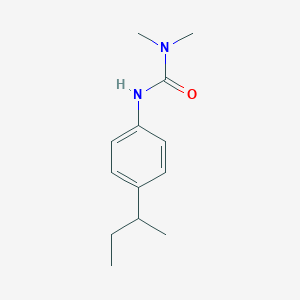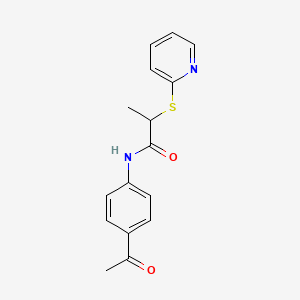
4-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide
Overview
Description
4-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide, also known as AC1Q6AUO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and is synthesized through a multistep process.
Mechanism of Action
The exact mechanism of action of 4-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells.
Biochemical and physiological effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. For example, it can inhibit the activity of enzymes involved in the production of inflammatory mediators and can also induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 4-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide. One potential area of investigation is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential as an anti-inflammatory agent, which could have implications for the treatment of various inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for this compound.
Scientific Research Applications
Several studies have investigated the potential therapeutic applications of 4-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide. One study showed that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in human cells. Another study demonstrated that this compound can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
properties
IUPAC Name |
4-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14-6-8-16(21)13-17(14)22-20(25)15-7-9-18(19(12-15)24(26)27)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWCOZCTRZVDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3CCCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4199340.png)
![2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B4199342.png)
![2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4199364.png)
![methyl N-{[(2,4-dichlorophenyl)amino]carbonyl}phenylalaninate](/img/structure/B4199372.png)
![6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4199381.png)
![3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4199389.png)
![2-(4-benzyl-1-piperidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4199391.png)
![1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4199396.png)


![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4199404.png)

![ethyl N-{4-(dimethylamino)-6-[(6-ethoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-yl}glycinate](/img/structure/B4199414.png)
![3-[(3-bromophenyl)amino]-1-(4-fluorophenyl)-3-phenyl-1-propanone](/img/structure/B4199419.png)